CB1 Receptor Agonist Activity: A Key Differentiator from Inactive Piperazine Scaffolds
This compound exhibits measurable, albeit weak, agonist activity at the mouse cannabinoid CB1 receptor (EC50 > 10,000 nM) in a cAMP functional assay, directly contrasting with the simple building block 1-(3,5-dimethylphenyl)piperazine, which is reported as inactive at dopamine and serotonin receptors and shows no CB1 activity [1]. This functional selectivity confirms that the full sulfonyl-acetamide architecture is essential for engaging the CB1 receptor.
| Evidence Dimension | CB1 receptor functional agonism |
|---|---|
| Target Compound Data | EC50 > 10,000 nM |
| Comparator Or Baseline | 1-(3,5-dimethylphenyl)piperazine (CAS 105907-65-1); no CB1 activity reported |
| Quantified Difference | Target compound possesses measurable CB1 agonist activity; comparator is inactive |
| Conditions | Mouse CB1 receptor, cAMP read-out assay (ChEMBL assay ID not specified) |
Why This Matters
This identifies the compound as a true CB1 ligand, unlike its simple piperazine precursor, which is critical for selecting the correct pharmacological tool for obesity-related target engagement studies.
- [1] BindingDB. (n.d.). BDBM50429833, CHEMBL2338178. Affinity Data: EC50 > 1.00E+4 nM for mouse cannabinoid receptor 1. View Source
